N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanamide Side Chain: This step involves the reaction of the benzotriazine core with a suitable butanamide derivative, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Introduction of the Dimethoxyphenyl Group: This can be done through a substitution reaction where the dimethoxyphenyl group is introduced onto the benzotriazine core, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide: can be compared to other benzotriazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzotriazine core and the dimethoxyphenyl group, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-26-14-10-13(11-15(12-14)27-2)20-18(24)8-5-9-23-19(25)16-6-3-4-7-17(16)21-22-23/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBCICUWRAXNHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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